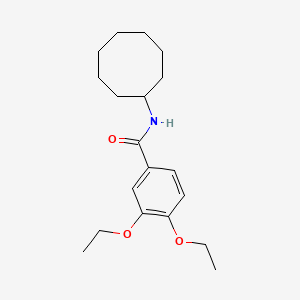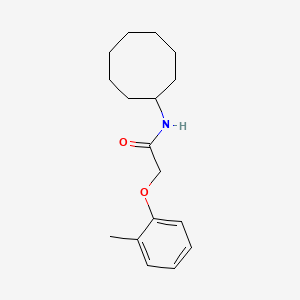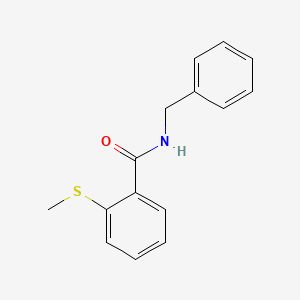
N-cyclooctyl-3,4-diethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-3,4-diethoxybenzamide, also known as CTDP-1, is a small molecule compound that has gained significant attention in the field of neuroscience research. This compound has been shown to have potential therapeutic effects on various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Aplicaciones Científicas De Investigación
N-cyclooctyl-3,4-diethoxybenzamide has been extensively studied for its potential therapeutic effects on various neurological disorders. In particular, it has been shown to have neuroprotective effects against beta-amyloid-induced toxicity in Alzheimer's disease models. Additionally, this compound has been shown to improve cognitive function in animal models of Parkinson's disease and schizophrenia. These findings suggest that this compound may have potential therapeutic applications for these diseases.
Mecanismo De Acción
The exact mechanism of action of N-cyclooctyl-3,4-diethoxybenzamide is not fully understood. However, it has been suggested that this compound may exert its neuroprotective effects by modulating the activity of the NMDA receptor, a key player in synaptic plasticity and memory formation. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory. This compound has also been shown to decrease the levels of reactive oxygen species (ROS), which are known to contribute to neuronal damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclooctyl-3,4-diethoxybenzamide is its potential therapeutic applications for neurological disorders. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development. However, one of the limitations of this compound is its relatively low yield in the synthesis process, which may limit its availability for large-scale experiments.
Direcciones Futuras
There are several future directions for research on N-cyclooctyl-3,4-diethoxybenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications for neurological disorders. Finally, studies are needed to assess the long-term safety and efficacy of this compound in animal models and human clinical trials.
Conclusion
This compound is a small molecule compound that has shown potential therapeutic effects on various neurological disorders. The synthesis of this compound involves a multi-step process, and it has been shown to have low toxicity and good bioavailability. This compound exerts its neuroprotective effects by modulating the activity of the NMDA receptor and increasing the expression of BDNF. Future research directions include the development of more efficient synthesis methods, further elucidation of the mechanism of action, and assessment of long-term safety and efficacy.
Métodos De Síntesis
The synthesis of N-cyclooctyl-3,4-diethoxybenzamide involves a multi-step process that starts with the reaction of 3,4-diethoxybenzoyl chloride with cyclooctylamine in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction, cyclization, and deprotection, to yield the final product. The overall yield of this synthesis method is approximately 20%.
Propiedades
IUPAC Name |
N-cyclooctyl-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-3-22-17-13-12-15(14-18(17)23-4-2)19(21)20-16-10-8-6-5-7-9-11-16/h12-14,16H,3-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDQLHZANDRMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2CCCCCCC2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5873964.png)
![[bis(4-chlorophenyl)phosphoryl]methanol](/img/structure/B5873969.png)
![ethyl 1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5873977.png)
![1-(1,3-benzodioxol-5-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5873983.png)
![5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5873991.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5874005.png)



![3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5874042.png)
![N'-(3-acetylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5874047.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5874054.png)

